molecular formula C7H14O2 B2718100 2-(1-Methoxycyclobutyl)ethan-1-ol CAS No. 83237-26-7

2-(1-Methoxycyclobutyl)ethan-1-ol

Cat. No.: B2718100
CAS No.: 83237-26-7
M. Wt: 130.187
InChI Key: HPJUHUIVVYLGSA-UHFFFAOYSA-N
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Description

2-(1-Methoxycyclobutyl)ethan-1-ol is an organic compound with the molecular formula C7H14O2. It is a liquid at room temperature and is known for its unique structure, which includes a methoxy group attached to a cyclobutyl ring, and an ethanol moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclobutyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylmethanol.

    Substitution: Various substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methoxycyclobutyl)ethan-1-ol is unique due to its combination of a methoxy group, a cyclobutyl ring, and an ethanol moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2-(1-methoxycyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-9-7(5-6-8)3-2-4-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUHUIVVYLGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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